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Abstract

Methyl 4-hydroxy-3-iodobenzoate, a halogenated derivative of the common paraben,
methylparaben, presents a versatile and underexplored scaffold for chemical and
pharmacological research. Its unique substitution pattern, featuring a hydroxyl group, an iodine
atom, and a methyl ester on a benzene ring, offers a trifecta of reactive sites for synthetic
diversification. This technical guide delineates promising research avenues for this compound,
focusing on its potential as a key building block in the synthesis of bioactive molecules,
including anticancer agents and thyroid hormone analogs. This document provides a
comprehensive overview of its chemical properties, detailed synthetic protocols, and potential
applications, supported by quantitative data and logical workflows to inspire and guide future
research endeavors.

Introduction

Methyl 4-hydroxy-3-iodobenzoate (CAS No. 15126-06-4) is a white to pale brown crystalline
solid with a molecular formula of CsH7IOs and a molecular weight of 278.04 g/mol .[1][2] While
structurally related to methylparaben, the introduction of an iodine atom ortho to the hydroxyl
group dramatically alters its chemical reactivity and potential biological activity. The electron-
withdrawing nature of the iodine atom can influence the acidity of the phenolic proton, and the
carbon-iodine bond serves as a versatile handle for a variety of carbon-carbon and carbon-
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heteroatom bond-forming reactions. This guide explores the untapped potential of this

compound as a valuable starting material in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Methyl 4-hydroxy-3-

iodobenzoate is fundamental for its application in research. The available data is summarized

in the tables below.

Table 1: Physicochemical Properties of Methyl 4-hydroxy-3-iodobenzoate

Property Value Reference(s)
Molecular Formula CsH7103 [1][2]
Molecular Weight 278.04 g/mol [1]
CAS Number 15126-06-4 [1][2]
Melting Point 155-159 °C [2]
White to pale brown crystalline
Appearance [2]
powder
methyl 4-hydroxy-3-
IUPAC Name ) Y Y Y [1]
iodobenzoate
PXNOLLHARLSLHY-
InChlKey [1]
UHFFFAOYSA-N
SMILES COC(=0)C1=CC(=C(C=C1)O)I [1]

Table 2: Spectroscopic Data for Methyl 4-hydroxy-3-iodobenzoate
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Spectroscopy

Data

Reference(s)

1H NMR

Predicted chemical shifts:
Aromatic protons (~7.0-8.0
ppm), Methoxy protons (~3.9
ppm), Hydroxyl proton

(variable)

General chemical shift

knowledge

13C NMR

Predicted chemical shifts:

Carbonyl carbon (~166 ppm),

Aromatic carbons (~110-160
ppm), Methoxy carbon (~52
ppm), Carbon-lodine (~90

ppm)

General chemical shift

knowledge

Mass Spec (LCMS)

m/z 278

[2]

Predicted characteristic peaks:

O-H stretch (~3300-3500
cm~1), C=0 stretch (~1700-
1720 cm~1), C-O stretch

(~1200-1300 cm™1), C-I stretch

(~500-600 cm™?)

General IR correlation tables

Note: Experimentally obtained NMR data for Methyl 4-hydroxy-3-iodobenzoate is not readily

available in the searched literature. The provided values are predictions based on standard

chemical shift tables and data from structurally similar compounds.

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 4-hydroxy-3-iodobenzoate is through the

electrophilic iodination of methylparaben.

Synthesis of Methyl 4-hydroxy-3-iodobenzoate from

Methylparaben

This protocol describes the direct iodination of methyl 4-hydroxybenzoate using iodine

monochloride.
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Experimental Protocol:

o Dissolution: Dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of glacial
acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a condenser.[2]

e Heating: Heat the mixture to 65°C with stirring.[2]

« Addition of lodinating Agent: Prepare a solution of iodine monochloride (ICI) (37.8 g, 0.233
mol) in 50 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over a
period of 40 minutes.[2]

e Reaction: Maintain the reaction mixture at 65°C for 5 hours, then allow it to stir at room
temperature for 16 hours.[2]

« |solation: Collect the precipitated product by vacuum filtration.

e Washing and Drying: Wash the collected solid with water and dry it under vacuum to yield
the final product.[2]

Expected Yield: Approximately 90.3%][2]
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Reactants

lodine Monochloride (in Acetic Acid)
Methyl 4-hydroxybenzoate

Reaction Conditions Product
5h at 65°C, 16h at RT 1< Electrophilic lodination Methyl 4-hydroxy-3-iodobenzoate
Acetic Acid T

65°C, then Room Temp.

Click to download full resolution via product page

Synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Potential Research Areas

The chemical architecture of Methyl 4-hydroxy-3-iodobenzoate makes it a versatile starting
material for the synthesis of a wide range of potentially bioactive molecules.

Precursor for Thyroid Hormone Analogs and Enzyme
Inhibitors

The iodinated phenolic motif is a key structural feature of thyroid hormones (thyroxine and
triiodothyronine). Methyl 4-hydroxy-3-iodobenzoate can serve as a valuable precursor for the
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synthesis of novel thyroid hormone analogs. These analogs could be designed to have
selective activity on thyroid hormone receptors or to inhibit enzymes involved in thyroid
hormone metabolism, such as thyroid peroxidase. Phenolic compounds, in general, have been
shown to inhibit thyroid peroxidase activity.

Methyl 4-hydroxy-3-iodobenzoate

Synthetic Modifications
(e.g., Etherification, Cross-Coupling)

Thyroid Hormone Analogs Thyroid Peroxidase Inhibitors

Thyroid Hormone Receptors Thyroid Peroxidase Enzyme

inhibition

Thyroid Hormone Signaling Pathway

Key Reactions Potential Products
Starting Material - . . -
- Williamson Ether Synthesis Kinase Inhibitor Scaffolds
|
Methyl 4-hydroxy-3-iodobenzoate
H’ . . .
Suzuki, Sonogashira, etc. Combretastatin Analogs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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